![molecular formula C14H20N2O2S2 B12121392 Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- CAS No. 1082893-18-2](/img/structure/B12121392.png)
Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- is a complex organic compound that features a thiomorpholine ring substituted with a pyrrolidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine, followed by reduction of the nitro group to an amine and subsequent sulfonylation with pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution is a key reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like thiomorpholine and pyrrolidine are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiomorpholine derivatives.
Scientific Research Applications
Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- involves its interaction with specific molecular targets. It is known to target enzymes and proteins involved in cellular processes, such as disintegrin and metalloproteinase domain-containing protein 17 . The compound’s sulfonyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog containing only the thiomorpholine ring.
Pyrrolidine: A related compound with a pyrrolidine ring, widely used in medicinal chemistry.
4-(4-Nitrophenyl)thiomorpholine: A structurally similar compound with a nitrophenyl group instead of a pyrrolidinylsulfonyl group.
Uniqueness
Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- is unique due to its combination of a thiomorpholine ring and a pyrrolidinylsulfonylphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1082893-18-2 |
|---|---|
Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)thiomorpholine |
InChI |
InChI=1S/C14H20N2O2S2/c17-20(18,16-8-1-2-9-16)13-5-3-12(4-6-13)14-11-19-10-7-15-14/h3-6,14-15H,1-2,7-11H2 |
InChI Key |
QUBFWKADXUIVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CSCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


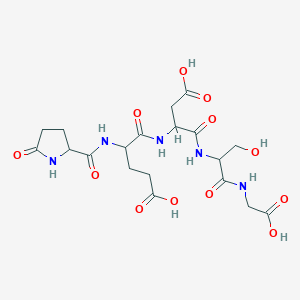
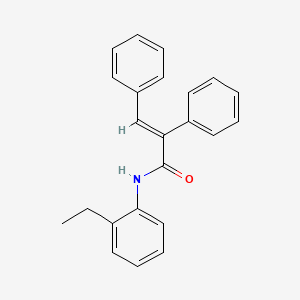
![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)

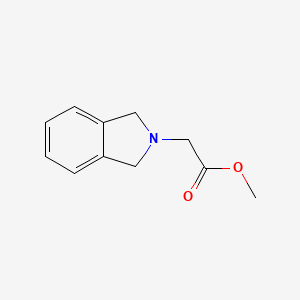

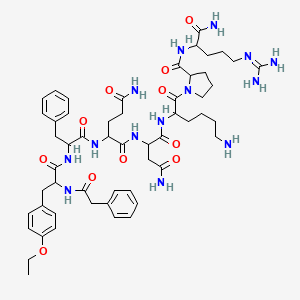


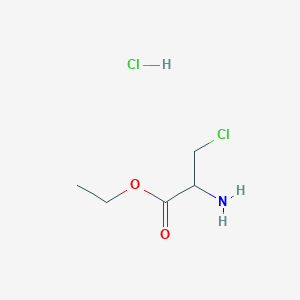
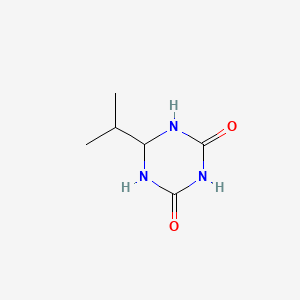

![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)

